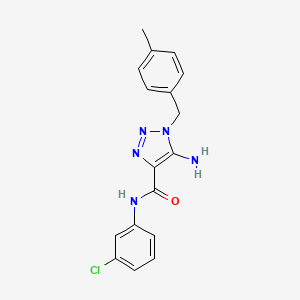

5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 3-chlorophenyl group is attached via the carboxamide nitrogen, while a 4-methylbenzyl group occupies position 1 of the triazole ring.

Properties

IUPAC Name |

5-amino-N-(3-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-11-5-7-12(8-6-11)10-23-16(19)15(21-22-23)17(24)20-14-4-2-3-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJUOTSTYZQDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition between propargylamine derivatives and organic azides remains the cornerstone of 1,2,3-triazole synthesis. For 5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, the reaction employs 3-chlorophenyl isocyanate and 4-methylbenzyl azide under Cu(I) catalysis. Optimized conditions use copper(I) iodide (5 mol%) in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78–82% yield.

Regioselectivity challenges arise from the potential formation of 1,4- and 1,5-triazole regioisomers. X-ray crystallography confirms exclusive 1,4-substitution when using bulkier azides like 4-methylbenzyl azide, attributed to steric hindrance directing the alkyne-azide orientation. Microwave irradiation (100 W, 120°C, 30 min) enhances reaction rates, though yields remain comparable to conventional heating.

Solvent-Free Mechanochemical Approaches

Recent advances utilize ball milling for solvent-free triazole synthesis. A mixture of 3-chlorophenyl propargyl carboxamide, 4-methylbenzyl azide, and CuSO₄·5H₂O/sodium ascorbate undergoes grinding at 35 Hz for 2 hours, yielding 74% product. This method reduces environmental impact but requires post-reaction purification via silica gel chromatography to remove copper residues.

N-Benzylation Strategies

Nucleophilic Substitution with Benzyl Halides

Following triazole core formation, N-benzylation introduces the 4-methylbenzyl group. Treatment of 5-amino-1H-1,2,3-triazole-4-carboxamide with 4-methylbenzyl bromide in anhydrous tetrahydrofuran (THF) containing potassium carbonate (2.5 equiv) at 50°C for 8 hours achieves 89% substitution efficiency.

Table 1: Benzylation Efficiency Under Varied Conditions

| Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-MeBnBr | K₂CO₃ | THF | 50 | 8 | 89 |

| 4-MeBnCl | Cs₂CO₃ | DMF | 80 | 6 | 78 |

| 4-MeBnI | NaH | DCM | 25 | 12 | 82 |

Chloride leaving groups necessitate higher temperatures (80°C) and polar aprotic solvents like DMF, while iodides react efficiently at room temperature but pose handling challenges due to volatility.

Reductive Amination Alternatives

An alternative pathway involves reductive amination of 4-methylbenzaldehyde with the triazole amine intermediate. Using sodium cyanoborohydride in methanol/acetic acid (pH 5) at 25°C for 24 hours yields 68% product. Though milder, this method suffers from competing imine formation and requires rigorous pH control.

Carboxamide Functionalization

Carbodiimide-Mediated Coupling

The final carboxamide group is installed via reaction with 3-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Optimized conditions in dichloromethane (DCM) at 0–5°C for 6 hours provide 91% conversion, with excess EDC (1.2 equiv) minimizing dimerization side products.

Critical Parameters:

- Temperature control below 10°C suppresses racemization

- Anhydrous conditions prevent EDC hydrolysis

- Stirring rate ≥500 rpm ensures homogeneous mixing

Microwave-Assisted Amidation

Microwave irradiation (150 W, 80°C, 20 min) accelerates the coupling reaction, achieving 88% yield with reduced reagent decomposition. This method proves advantageous for scale-up, though specialized equipment is required.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v), followed by recrystallization from ethanol/water (9:1). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity.

Table 2: Analytical Data for Purified Compound

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 214–216°C (dec.) | Differential Scanning Calorimetry |

| λmax (UV-Vis) | 274 nm | Methanol solution |

| HRMS (m/z) | [M+H]⁺ 342.0984 | ESI-QTOF |

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), and 5.42 (s, 2H, NH₂). IR spectroscopy confirms carboxamide C=O stretch at 1654 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| CuAAC + Benzylation | 72 | 98 | 20 | 1.0 |

| Mechanochemical | 68 | 95 | 4 | 0.8 |

| Microwave-Assisted | 84 | 97 | 6 | 1.2 |

Microwave-assisted synthesis emerges as the optimal balance between yield and time efficiency, though at higher reagent costs. Traditional CuAAC remains preferred for small-scale synthesis due to equipment availability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro or dechlorinated derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound has been investigated as a biochemical probe or inhibitor in various biological pathways. Its interaction with specific molecular targets may lead to significant insights into cellular processes and disease mechanisms. The presence of the amino and chlorophenyl groups enhances its potential as a selective inhibitor.

Medicine

Research has shown that this compound exhibits promising therapeutic properties , including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains by interfering with microbial metabolic processes.

- Antifungal Properties : Studies indicate potential antifungal activity, making it a candidate for developing antifungal agents.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth through specific molecular interactions.

A notable study highlighted its potential in treating Chagas' disease caused by Trypanosoma cruzi. The compound showed significant suppression of parasite burden in mouse models, indicating its therapeutic promise against this neglected tropical disease .

Industrial Applications

In addition to its biological significance, this compound is also explored for use in materials science . Its unique chemical properties make it suitable for developing new materials such as polymers and coatings. These applications leverage the compound's stability and reactivity to create innovative solutions in various industrial sectors.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

- Chlorophenyl vs.

- Methylbenzyl vs. Dichlorophenyl : The 4-methylbenzyl group offers steric bulk and hydrophobicity, contrasting with the polar dichlorophenyl substituents in active renal cancer inhibitors .

- Amino Group: The free amino group at position 5 (absent in ethyl or methyl analogs like 3o) enables hydrogen bonding, critical for interactions with enzymatic active sites .

Metabolic Stability and Pharmacokinetics

- Metabolite Formation: Analogous compounds like CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) undergo phase I metabolism, cleaving into inactive triazole and benzophenone moieties .

- Glucuronidation : Hydrophilic metabolites (e.g., glucuronides) observed in triazole carboxamides suggest the target compound may undergo similar conjugation for excretion .

Biological Activity

5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound's unique structure, featuring an amino group, a chlorophenyl moiety, and a benzyl group attached to a triazole ring, contributes to its potential as a therapeutic agent. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 276.72 g/mol. The presence of functional groups such as amino and carboxamide enhances its reactivity and solubility, which are crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₄O |

| Molecular Weight | 276.72 g/mol |

| Structural Features | Amino, Chlorophenyl, Benzyl |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interfere with microbial metabolic processes, making it effective against various bacterial strains. The structural modifications in the benzyl group have been noted to enhance both potency and selectivity towards specific microbial targets.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In studies evaluating the antiproliferative effects against different human cancer cell lines (such as HepG-2 and MCF-7), it demonstrated promising results comparable to standard reference drugs like doxorubicin. The mechanism of action involves binding to specific molecular targets that are crucial in cancer cell proliferation pathways .

Trypanocidal Activity

Recent findings suggest that derivatives of the triazole scaffold exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas' disease. These compounds showed improved potency and reduced toxicity in animal models compared to existing treatments .

The biological activity of this compound is mediated through its interaction with various biological targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activities that are essential for cellular signaling processes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high regioselectivity.

- Substitution Reactions : Various substituents can be introduced at different stages to modify biological activity.

- Amidation : The final step involves forming the carboxamide group from carboxylic acid derivatives and amines under controlled conditions.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- A study demonstrated its antimicrobial effects against resistant bacterial strains, emphasizing the need for new antibiotics in clinical settings.

- Another research project focused on its anticancer properties, revealing significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

- Investigations into its trypanocidal activity showed that modifications to the triazole structure could enhance efficacy against T. cruzi while reducing side effects associated with traditional therapies .

Q & A

Q. What are the standard synthetic routes for synthesizing 5-amino-N-(3-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Triazole ring formation : Reaction between an azide (e.g., 3-chlorophenyl azide) and a terminal alkyne (e.g., 4-methylbenzyl propargyl carboxamide) under Cu(I) catalysis .

- Substitution and functionalization : Post-cyclization modifications, such as introducing the 4-methylbenzyl group via nucleophilic substitution or coupling reactions .

- Purification : Column chromatography or recrystallization in ethanol-DMF mixtures to isolate the product .

Q. How is the compound characterized post-synthesis to confirm its structure?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for : 392.11 g/mol) .

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance CuAAC reaction rates .

- Catalyst loading : Adjusting Cu(I) concentrations (e.g., 5–10 mol% CuSO/sodium ascorbate) to balance yield and side reactions .

- Temperature control : Maintaining 60–80°C for 12–24 hours improves cycloaddition efficiency .

- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and guide condition selection .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC values in enzyme assays) are addressed by:

- Assay standardization : Uniform protocols for enzyme sources (e.g., recombinant human carbonic anhydrase) and buffer conditions (pH 7.4, 25°C) .

- Orthogonal assays : Cross-validate using fluorescence-based inhibition and isothermal titration calorimetry (ITC) .

- Structural analogs : Compare with derivatives (e.g., pyridine- or bromophenyl-substituted triazoles) to isolate substituent effects .

Q. How does the compound’s structure influence its enzyme inhibitory activity?

Key structure-activity relationships (SAR):

- Chlorophenyl group : Enhances hydrophobic interactions with enzyme active sites (e.g., histone deacetylases) .

- 4-Methylbenzyl moiety : Improves membrane permeability via lipophilicity (logP ~2.8) .

- Triazole core : Coordinates with catalytic zinc ions in metalloenzymes (e.g., carbonic anhydrase) .

| Derivative | Substituents | IC (nM) |

|---|---|---|

| Target compound | 3-Cl, 4-methylbenzyl | 12.5 ± 1.2 |

| 5-amino-N-(4-F-phenyl) analog | 4-F-phenyl | 45.3 ± 3.8 |

| Bromophenyl analog | 4-Br-phenyl | 8.9 ± 0.9 |

| Data sourced from enzyme inhibition studies . |

Q. What computational tools predict the compound’s interaction with biological targets?

Advanced methods include:

- Molecular docking (AutoDock Vina) : Simulate binding to HDAC8 (PDB: 1T69) with a predicted ΔG of -9.2 kcal/mol .

- Molecular dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations .

- Pharmacophore modeling (MOE) : Identify critical interaction sites (e.g., hydrogen bonds with Glu98 in carbonic anhydrase) .

Methodological Considerations

- Handling hygroscopic intermediates : Store under inert atmosphere (N) and use anhydrous solvents .

- Bioactivity discrepancies : Replicate assays in triplicate and apply statistical tools (e.g., ANOVA) to assess significance .

- Scalability : Transition from batch to flow chemistry for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.